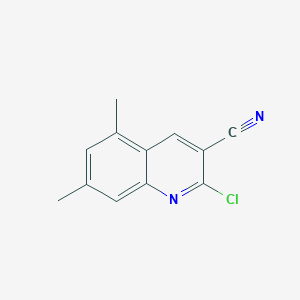

2-Chloro-5,7-dimethylquinoline-3-carbonitrile

Description

2-Chloro-5,7-dimethylquinoline-3-carbonitrile (CAS: 917747-10-5) is a cyano-substituted quinoline derivative characterized by a chloro group at position 2, methyl groups at positions 5 and 7, and a nitrile (cyano) group at position 3. This compound is synthesized via a multi-step process involving condensation of aldehyde precursors with hydroxylamine hydrochloride, followed by cyclization and chlorination using thionyl chloride (SOCl₂) under reflux conditions . The synthesis achieves high yields (~93–95%) and purity (95%) . Its structural features, particularly the electron-withdrawing cyano and chloro groups, make it a key intermediate in medicinal chemistry, especially for developing cystic fibrosis transmembrane conductance regulator (CFTR) modulators .

Properties

IUPAC Name |

2-chloro-5,7-dimethylquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2/c1-7-3-8(2)10-5-9(6-14)12(13)15-11(10)4-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSMXYFOSPFFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C(=NC2=C1)Cl)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588988 | |

| Record name | 2-Chloro-5,7-dimethylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917747-10-5 | |

| Record name | 2-Chloro-5,7-dimethylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 917747-10-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-cyano-4,6-dimethylphenylamine with suitable reagents to form the quinoline ring. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and solvents such as dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors, automated synthesis systems, and rigorous purification processes such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The electron-deficient quinoline core facilitates nucleophilic substitution at the 2-chloro position. Key reactions include:

Table 1: Substitution Reactions at the 2-Chloro Position

The reaction with amines proceeds via an S<sub>N</sub>Ar mechanism, where electron-withdrawing groups (CN, CH<sub>3</sub>) activate the chloro substituent for displacement. Steric hindrance from the 5,7-dimethyl groups slightly reduces reactivity compared to unsubstituted analogs .

Cyano Group Transformations

The carbonitrile group at position 3 participates in hydrolysis and condensation reactions:

Table 2: Reactivity of the Carbonitrile Group

Notably, the nitrile group’s electronic effects enhance the quinoline ring’s electrophilicity, enabling regioselective functionalization .

Cross-Coupling Reactions

The chloro substituent enables metal-catalyzed coupling for biaryl synthesis:

Table 3: Palladium-Catalyzed Coupling Reactions

These reactions proceed under mild conditions (60–80°C), with the 5,7-dimethyl groups minimally interfering with catalytic activity .

Electrophilic Aromatic Substitution

Despite the electron-withdrawing cyano group, directed electrophilic substitution occurs at activated positions:

Table 4: Nitration and Sulfonation

The methyl groups at C-5/C-7 direct electrophiles to the C-6/C-8 positions through steric and electronic effects .

Reductive Transformations

Selective reduction of the nitrile group is achievable:

Table 5: Reduction Pathways

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | THF, 0°C → RT | 3-Aminomethyl-5,7-dimethylquinoline | 92% | |

| H<sub>2</sub>/Ra-Ni | EtOH, 50 psi, 80°C | 3-Methyl-5,7-dimethylquinoline | 65% |

Controlled reduction enables access to primary amines or hydrocarbons, depending on reaction severity .

Biological Activity Correlation

Reaction products show structure-dependent bioactivity:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₉ClN₂

- Molecular Weight : 216.67 g/mol

- Structure : The compound features a quinoline ring system with:

- Chlorine at the 2-position

- Methyl groups at the 5 and 7 positions

- A carbonitrile group at the 3-position

This arrangement contributes to its planar conformation, which is crucial for interactions with biological targets.

Medicinal Chemistry

CDMC has emerged as a promising lead compound in the development of new pharmaceuticals. Its potential biological activities include:

- Anticancer Properties : Research indicates that CDMC exhibits significant anticancer activity against various cancer cell lines. It interacts with specific protein targets involved in cancer pathways, potentially leading to therapeutic applications in oncology .

- Cystic Fibrosis Treatment : CDMC has been investigated for its dual-action mechanism as a corrector and potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR), making it a candidate for treating cystic fibrosis .

Antimicrobial Activity

The compound has shown promise in antimicrobial studies, indicating potential applications in treating infections caused by resistant strains of bacteria and fungi .

Synthesis of Heterocyclic Compounds

CDMC serves as a valuable building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, to yield derivatives with enhanced biological activities.

Dyes and Pigments

In the industrial sector, CDMC is utilized in producing dyes and pigments due to its stable chemical structure and vibrant color properties.

Specialty Chemicals

The compound is also used in synthesizing specialty chemicals that require specific functional groups for desired reactivity or stability .

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that CDMC inhibits cell proliferation in various cancer cell lines. The mechanism involves interaction with enzymes critical to cancer cell growth, highlighting its potential as an anticancer therapeutic agent.

Case Study 2: Cystic Fibrosis Research

Recent studies have shown that CDMC can effectively correct CFTR function in cellular models of cystic fibrosis. This dual mechanism of action suggests that CDMC could be developed into a single-agent treatment for CF, reducing the need for multiple medications.

Mechanism of Action

The mechanism of action of 2-Chloro-5,7-dimethylquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group and quinoline core are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloro-5,7-dimethylquinoline-3-carbonitrile with structurally related quinoline derivatives, focusing on substituent positions, physicochemical properties, and biological activities:

Key Findings:

Derivatives with piperazine-linked benzoyl groups (e.g., Compounds 25–30) exhibit higher molecular weights (360–405 g/mol) and improved CFTR corrector activity but lower synthetic yields (40–50%) due to complex functionalization steps .

Functional Group Impact: The cyano group at C3 is conserved across active derivatives, suggesting its role as a critical pharmacophore for electron-deficient aromatic interactions . Replacement of the chloro group with a methoxybenzoyl-piperazine moiety (e.g., Compound 27) increases polarity and may improve target engagement in hydrophobic binding pockets .

Purity and Synthetic Efficiency :

- The target compound achieves 95% purity with a streamlined synthesis, outperforming piperazine derivatives that require additional purification steps .

Biological Activity :

- While the target compound primarily serves as a precursor, its derivatives (e.g., Compound 25) demonstrate dual corrector-potentiator activity in restoring ΔF508-CFTR function, with EC₅₀ values in the low micromolar range .

Biological Activity

2-Chloro-5,7-dimethylquinoline-3-carbonitrile is a compound belonging to the quinoline family, characterized by its unique substitution pattern that imparts distinct chemical and biological properties. Its molecular formula is C₁₂H₉ClN₂, with a molecular weight of 216.67 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The structure of this compound features a quinoline ring system with a chlorine atom at the 2-position, methyl groups at the 5 and 7 positions, and a carbonitrile group at the 3-position. This arrangement contributes to its planar conformation, which is crucial for interactions with biological targets.

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that this compound interacts with specific protein targets involved in cancer pathways, potentially leading to therapeutic applications in various cancer types. For instance, it has been evaluated for its cytotoxic effects against different cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

The mechanism of action of this compound involves its interaction with cellular targets such as enzymes or receptors. The nitrile group and quinoline core are essential for its binding affinity and specificity. Research suggests that it may function as both a corrector and potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR), making it a candidate for treating cystic fibrosis .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoline derivatives to highlight its unique properties:

Case Studies

Several studies have explored the biological activity of this compound:

- Cystic Fibrosis Research : A study evaluated the compound's dual action as a corrector and potentiator for CFTR function in cells expressing the ΔF508 mutation. The results indicated significant improvement in chloride channel activity upon treatment with this compound .

- Anticancer Activity : In vitro studies assessed the cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values indicating effective inhibition of cell growth compared to control treatments .

Q & A

Q. What are the optimized synthetic routes for 2-Chloro-5,7-dimethylquinoline-3-carbonitrile, and how can researchers achieve high yields?

The compound is synthesized via a multi-step process starting from aldehyde precursors. Key steps include:

- Oxime formation : Refluxing the aldehyde with hydroxylamine hydrochloride and triethylamine in ethanol for 3 hours .

- Cyclization and chlorination : Treating the intermediate with thionyl chloride in dry benzene under reflux (4 hours, N₂ atmosphere) to yield the final product with ~93% efficiency . Critical factors : Strict control of reaction time, temperature, and anhydrous conditions during chlorination ensures minimal side products.

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

- 1H NMR : Characteristic peaks include δ 8.62 (s, 1H, quinoline-H), 7.62 (s, 1H), and methyl groups at δ 2.66/2.54 .

- ESI-MS : Molecular ion peaks (e.g., [M+H]+) validate molecular weight .

- HPLC : Purity assessment (e.g., >95%) ensures suitability for biological assays .

Q. How can researchers troubleshoot low yields during the synthesis of quinoline-3-carbonitrile derivatives?

Common issues include incomplete cyclization or side reactions. Solutions involve:

- Reagent stoichiometry : Ensure excess thionyl chloride (2 equivalents) for complete chlorination .

- Purification : Use column chromatography or recrystallization to isolate the product from unreacted starting materials .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the corrector-potentiator activity of this compound in CFTR modulation?

Substituents on the quinoline core significantly influence activity:

- Methoxy groups : Derivatives with 4-methoxybenzoyl piperazine (Compound 27) show moderate activity (purity 93%), while 2-methoxy variants (Compound 25) exhibit higher potency (purity 99%) .

- Pyridine vs. benzene rings : Nicotinoyl derivatives (Compound 29) demonstrate enhanced efficacy compared to benzoyl analogs, suggesting heterocyclic substituents improve target engagement .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Software : SHELXL (for refinement) and SHELXS (for structure solution) enable precise determination of bond lengths, angles, and packing interactions .

- Case study : Related compounds, such as 2-amino-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, have been crystallographically characterized, providing templates for modeling .

Q. How should researchers interpret discrepancies in biological activity data among structurally similar cyanoquinolines?

Discrepancies may arise from:

- Purity variations : Impurities (>5%) in derivatives like Compound 26 (93% purity) could mask true activity .

- Assay conditions : Differences in cell lines (e.g., ΔF508-CFTR models) or concentration thresholds must be standardized . Methodological recommendation : Cross-validate results using orthogonal assays (e.g., electrophysiology and fluorescence quenching) .

Q. What strategies are effective for elucidating the mechanism of action of this compound in CFTR correction?

- In vitro models : Use ΔF508-CFTR-expressing human bronchial epithelial cells to measure chloride transport via patch-clamp or halide-sensitive fluorescent dyes .

- Molecular docking : Map the compound’s interactions with CFTR domains using software like AutoDock, guided by crystallographic data of homologous proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.